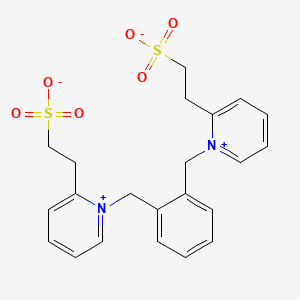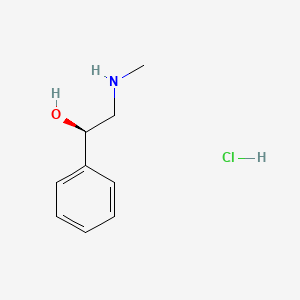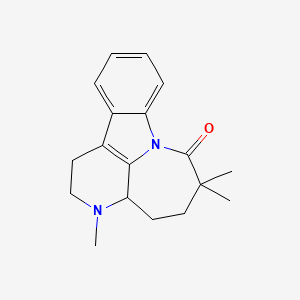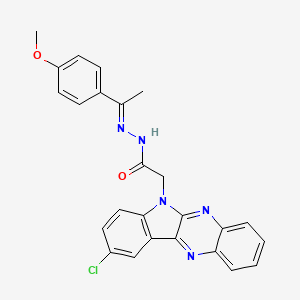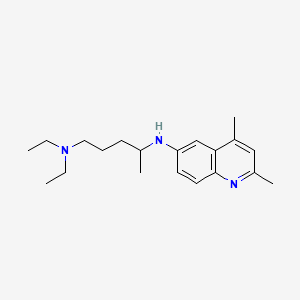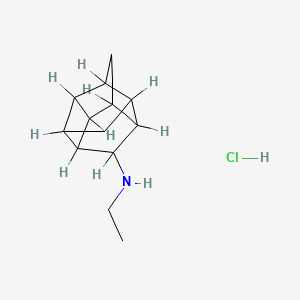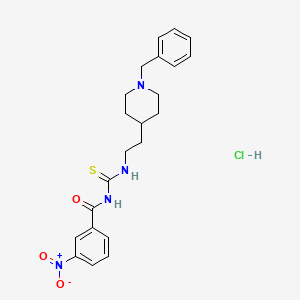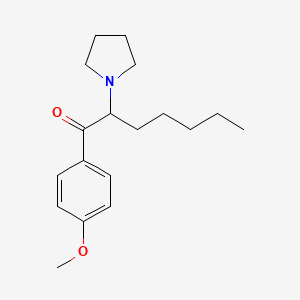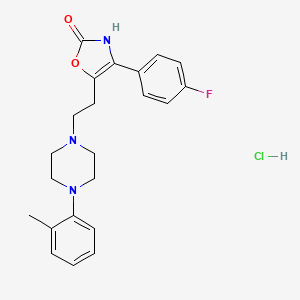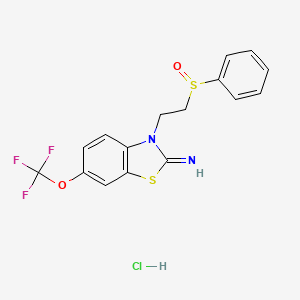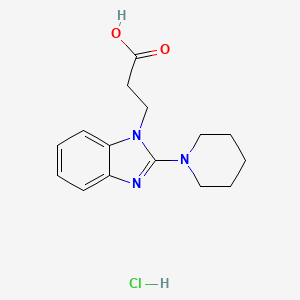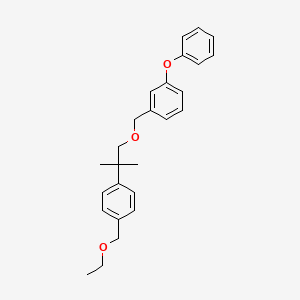
Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- is an organic compound that belongs to the class of aromatic compounds. Aromatic compounds are known for their stability and unique chemical properties due to the presence of conjugated π-electron systems. This particular compound features a benzene ring substituted with various functional groups, making it a versatile molecule in organic synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps, including electrophilic aromatic substitution and nucleophilic substitution reactions. One common method is the Friedel-Crafts alkylation, where an alkyl group is introduced to the benzene ring using an alkyl halide and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, where the benzene ring is functionalized with various substituents under controlled conditions. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the ethoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the phenoxy group, converting it to a phenol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., bromine) with a Lewis acid catalyst.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phenols.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Benzene, 1-((2-(4-(ethoxymethyl)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The aromatic ring and functional groups allow it to participate in various biochemical pathways, influencing cellular processes. The exact mechanism of action depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1-ethoxy-2-methyl-: Similar structure but with different substituents, leading to different chemical properties.
Benzene, 1-ethoxy-4-methyl-: Another similar compound with variations in the position of substituents.
Properties
CAS No. |
80853-85-6 |
|---|---|
Molecular Formula |
C26H30O3 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(ethoxymethyl)-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]benzene |
InChI |
InChI=1S/C26H30O3/c1-4-27-18-21-13-15-23(16-14-21)26(2,3)20-28-19-22-9-8-12-25(17-22)29-24-10-6-5-7-11-24/h5-17H,4,18-20H2,1-3H3 |
InChI Key |
IKBGTXHAYGDOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC=C(C=C1)C(C)(C)COCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



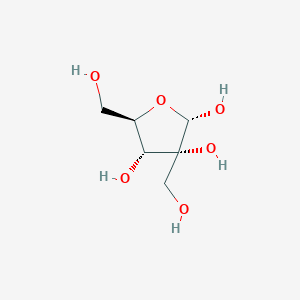
![(Dicyclopropylmethylideneamino) diethyl phosphate;5,10,15,20,25,30,35,40-octakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol](/img/structure/B12748455.png)
